molecular formula C13H19ClN2O B442684 N-(2-chloropyridin-3-yl)octanamide

N-(2-chloropyridin-3-yl)octanamide

Cat. No.: B442684
M. Wt: 254.75g/mol
InChI Key: CWGQEMCVKKJQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloropyridin-3-yl)octanamide is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an octanamide group at the 3-position. The molecular formula is C₁₃H₁₇ClN₂O, with a molecular weight of 252.74 g/mol.

Properties

Molecular Formula

C13H19ClN2O

Molecular Weight

254.75g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)octanamide

InChI

InChI=1S/C13H19ClN2O/c1-2-3-4-5-6-9-12(17)16-11-8-7-10-15-13(11)14/h7-8,10H,2-6,9H2,1H3,(H,16,17)

InChI Key

CWGQEMCVKKJQOE-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=C(N=CC=C1)Cl

Canonical SMILES

CCCCCCCC(=O)NC1=C(N=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with N-(2-chloropyridin-3-yl)octanamide, differing in substituents, chain length, or aromatic systems:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties/Applications
N-(2,3-Diphenylquinoxalin-6-yl)octanamide (ZX-J-19j) Octanamide attached to a diphenylquinoxaline ring ~440.5 (estimated) Patented compound; potential pharmacological activity
GT11 (N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide) Cyclopropenyl group, hydroxylated backbone ~511.8 (estimated) Dihydroceramide desaturase inhibitor; used in sphingolipid metabolism studies
2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide Acetamide (C2 chain) instead of octanamide 200.62 Intermediate; shorter chain reduces lipophilicity
N-(6-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridin-3-yl)pivalamide Pivalamide, silyl-protected hydroxyl group 356.96 Steric hindrance from tert-butyl groups; used in synthetic chemistry

Key Differences and Implications

  • Chain Length and Lipophilicity :

    • The octanamide chain in the target compound provides higher lipophilicity compared to acetamide derivatives (e.g., 2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide), which may enhance membrane permeability in biological systems .
    • GT11’s tridecyl-cyclopropenyl substituent further increases hydrophobicity, likely critical for binding to lipid-associated enzymes .
  • Steric and Electronic Effects :

    • The tert-butyldimethylsilyl (TBS) group in the pivalamide derivative introduces steric bulk, which may protect reactive sites during multi-step syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.